

# Independent Validation of RE-LY Trial Findings for Dabigatran: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sofigatran*

Cat. No.: *B069435*

[Get Quote](#)

An examination of post-marketing surveillance and real-world evidence confirms the foundational findings of the RE-LY trial, supporting the efficacy and safety profile of dabigatran in patients with non-valvular atrial fibrillation (NVAF). This guide provides a comprehensive comparison of dabigatran with warfarin, drawing upon data from the pivotal RE-LY trial and subsequent independent validation studies.

The Randomized Evaluation of Long-Term Anticoagulant Therapy (RE-LY) trial was a landmark study that demonstrated dabigatran's efficacy and safety against warfarin for stroke prevention in NVAF.<sup>[1][2]</sup> Specifically, the trial showed that dabigatran 150 mg twice daily was more effective than warfarin in preventing stroke and systemic embolism, with similar rates of major bleeding, while the 110 mg dose had similar rates of stroke and systemic embolism but lower rates of major bleeding compared to warfarin.<sup>[1][2]</sup> Following its approval, numerous independent studies, including large-scale observational studies and meta-analyses, have sought to validate these findings in real-world clinical practice.

This guide synthesizes the quantitative data from these key studies, outlines the methodologies employed, and provides a visual representation of the validation process.

## Data Presentation: RE-LY Trial vs. Real-World Evidence

The following tables summarize the key efficacy and safety outcomes from the RE-LY trial and subsequent real-world observational studies and meta-analyses, comparing dabigatran (both

110 mg and 150 mg twice daily doses) with warfarin.

Table 1: Efficacy Outcomes - Stroke and Systemic Embolism

| <b>Study/Analysis</b>                                | <b>Dabigatran 110 mg vs.<br/>Warfarin (Hazard<br/>Ratio/Relative Risk, 95%<br/>CI)</b> | <b>Dabigatran 150 mg vs.<br/>Warfarin (Hazard<br/>Ratio/Relative Risk, 95%<br/>CI)</b> |
|------------------------------------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| RE-LY Trial                                          | 0.91 (0.74 - 1.11)[2]                                                                  | 0.66 (0.53 - 0.82)[2]                                                                  |
| Real-World Meta-Analysis<br>(Romanelli et al., 2016) | Not separately analyzed                                                                | 0.92 (0.84 - 1.01)[3][4]                                                               |
| Danish Nationwide Cohort<br>(Larsen et al., 2013)    | Not significantly different                                                            | Not significantly different                                                            |
| Meta-Analysis (Carmo et al.,<br>2016)                | Not separately analyzed                                                                | 0.86 (0.74 - 0.99) (Ischemic<br>Stroke)[5]                                             |

Table 2: Safety Outcomes - Major Bleeding

| <b>Study/Analysis</b>                             | <b>Dabigatran 110 mg vs.<br/>Warfarin (Hazard<br/>Ratio/Relative Risk, 95%<br/>CI)</b> | <b>Dabigatran 150 mg vs.<br/>Warfarin (Hazard<br/>Ratio/Relative Risk, 95%<br/>CI)</b> |
|---------------------------------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| RE-LY Trial                                       | 0.80 (0.69 - 0.93)[6]                                                                  | 0.93 (0.81 - 1.07)[6]                                                                  |
| Danish Nationwide Cohort<br>(Larsen et al., 2013) | Not significantly different                                                            | Not significantly different                                                            |
| Meta-Analysis (Carmo et al.,<br>2016)             | Not separately analyzed                                                                | 0.79 (0.69 - 0.89)[5]                                                                  |

Table 3: Safety Outcomes - Intracranial Bleeding

| Study/Analysis                                       | Dabigatran 110 mg vs.<br>Warfarin (Hazard<br>Ratio/Relative Risk, 95%<br>CI) | Dabigatran 150 mg vs.<br>Warfarin (Hazard<br>Ratio/Relative Risk, 95%<br>CI) |
|------------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| RE-LY Trial                                          | 0.31 (0.20 - 0.49)<br>(Hemorrhagic Stroke)[2]                                | 0.26 (0.16 - 0.42)<br>(Hemorrhagic Stroke)[2]                                |
| Real-World Meta-Analysis<br>(Romanelli et al., 2016) | 0.49 (Not further specified)                                                 | 0.44 (0.34 - 0.59)[3][4]                                                     |
| Danish Nationwide Cohort<br>(Larsen et al., 2013)    | aHR: 0.24 (0.08 - 0.56)[7]                                                   | aHR: 0.08 (0.01 - 0.40)[7]                                                   |
| Meta-Analysis (Carmo et al.,<br>2016)                | Not separately analyzed                                                      | 0.45 (0.38 - 0.52)[5]                                                        |

Table 4: Safety Outcomes - Gastrointestinal Bleeding

| Study/Analysis                                       | Dabigatran 110 mg vs.<br>Warfarin (Hazard<br>Ratio/Relative Risk, 95%<br>CI) | Dabigatran 150 mg vs.<br>Warfarin (Hazard<br>Ratio/Relative Risk, 95%<br>CI) |
|------------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| RE-LY Trial                                          | Not significantly different                                                  | 1.50 (1.19 - 1.89)[3]                                                        |
| Real-World Meta-Analysis<br>(Romanelli et al., 2016) | Reduced or similar risk in<br>patients <75 years                             | 1.23 (1.01 - 1.50)[3][4]                                                     |
| Danish Nationwide Cohort<br>(Larsen et al., 2013)    | aHR: 0.60 (0.37 - 0.93)[7]                                                   | Not significantly different                                                  |
| Meta-Analysis (Carmo et al.,<br>2016)                | Not separately analyzed                                                      | 1.13 (1.00 - 1.28)[5]                                                        |

## Experimental Protocols

The independent validation of the RE-LY trial findings primarily comes from post-marketing surveillance and real-world observational studies. The methodologies of these studies are

designed to assess the effectiveness and safety of dabigatran in a broader, more diverse patient population than that of a randomized controlled trial.

## Post-Marketing Surveillance (PMS) Methodologies

Post-marketing surveillance utilizes several strategies to monitor the safety and efficacy of a drug after it has been approved for public use.<sup>[7]</sup>

- **Prospective Cohort Studies:** These studies enroll patients who are newly prescribed dabigatran and follow them over time to record clinical outcomes.<sup>[8]</sup> Data collected typically includes patient demographics, comorbidities, concomitant medications, and the incidence of events such as stroke, bleeding, and mortality.<sup>[8]</sup> A key example is a Japanese PMS study that prospectively enrolled patients with NVAF starting dabigatran to assess its long-term safety and effectiveness.<sup>[8]</sup>
- **Retrospective Cohort Studies:** These studies use existing data from large healthcare databases, such as national patient registries or insurance claims databases.<sup>[3]</sup> Researchers identify cohorts of patients who have been treated with dabigatran and a comparator (usually warfarin) and compare their outcomes.
- **Systematic Reviews and Meta-Analyses:** These studies systematically identify, appraise, and synthesize the results of multiple independent studies (often observational studies in the case of post-marketing surveillance) to provide a more robust estimate of the treatment effect.<sup>[3][5]</sup>

## Key Methodological Components of Real-World Studies

- **Patient Selection:** Real-world studies typically have broader inclusion criteria than clinical trials.<sup>[9]</sup> They often include patients who would have been excluded from the RE-LY trial, such as those with a higher bleeding risk or more comorbidities.<sup>[9]</sup> For instance, a study from the US Veterans Health Administration included patients with non-valvular atrial fibrillation and a CHADS2 or CHA2DS2-VASc score of  $\geq 1$  who filled a dabigatran prescription.<sup>[9]</sup>
- **Data Sources:** Data is often sourced from national health registries, electronic health records, and insurance claims databases.<sup>[3]</sup>

- Statistical Analysis: To minimize bias inherent in observational studies, researchers employ advanced statistical techniques. A common and crucial method is propensity score matching or weighting.[2] This technique aims to balance the baseline characteristics of the dabigatran and warfarin groups to create a more comparable comparison, mimicking the randomization of a clinical trial.[2] Cox proportional hazards models are then typically used to compare the risk of outcomes between the treatment groups.[7]

## Mandatory Visualization

The following diagram illustrates the logical flow from the initial RE-LY trial to its independent validation through various real-world evidence approaches.



[Click to download full resolution via product page](#)

Caption: Logical workflow from the RE-LY trial to its independent validation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- 2. Propensity score methods for comparative-effectiveness analysis: A case study of direct oral anticoagulants in the atrial fibrillation population | PLOS One [journals.plos.org]
- 3. Dabigatran Versus Warfarin for Atrial Fibrillation in Real-World Clinical Practice: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- 5. Dabigatran in real-world atrial fibrillation. Meta-analysis of observational comparison studies with vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-World Meta-Analysis of Dabigatran vs. Warfarin for Atrial Fibrillation - American College of Cardiology [acc.org]
- 7. Efficacy and safety of dabigatran etexilate and warfarin in "real-world" patients with atrial fibrillation: a prospective nationwide cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-marketing surveillance on the long-term use of dabigatran in Japanese patients with nonvalvular atrial fibrillation: Preliminary report of the J-dabigatran surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adherence to dabigatran therapy and longitudinal patient outcomes: Insights from the Veterans Health Administration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of RE-LY Trial Findings for Dabigatran: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069435#independent-validation-of-the-re-ly-trial-findings-for-dabigatran>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)